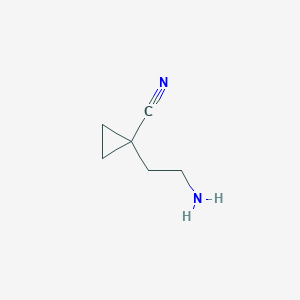![molecular formula C11H12N2O2 B13677162 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolopyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate: Another pyrrolopyridine derivative with similar structural features.
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate: Differing in the position of the pyridine ring, this compound also shares similar chemical properties.
Uniqueness
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific binding affinity for FGFRs, making it a promising candidate for targeted cancer therapies. Its structural features allow for specific interactions with the receptor, which may not be as pronounced in similar compounds .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-10(14)5-4-8-7-13-11-9(8)3-2-6-12-11/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Clave InChI |
YTWWFICIZSCAHZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


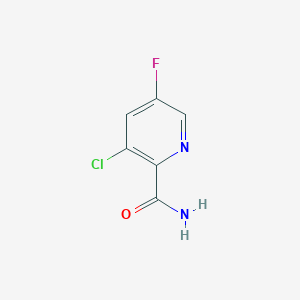
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
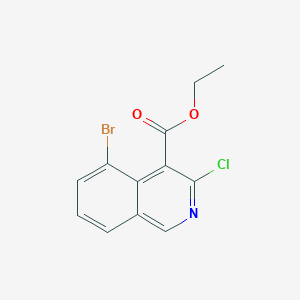
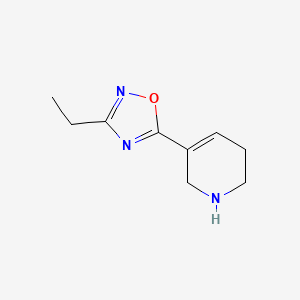
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
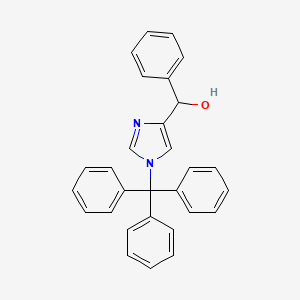
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
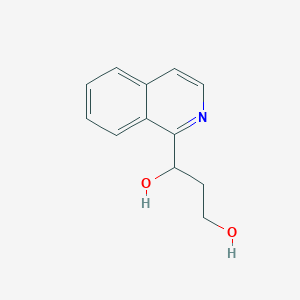
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
